Melting Point Depression of 41–97 °C Relative to Mono-Substituted Analogs Enables Low-Temperature Formulation
The melting point of N-Benzyl-6-chloro-nicotinamide (113–114 °C) is markedly lower than that of its two closest mono-substituted analogs: N-benzylnicotinamide (~154 °C, predicted) and 6-chloronicotinamide (210–212 °C). This 41–97 °C depression arises from the combined effect of the benzyl and chloro substituents disrupting crystal packing, as evidenced by the measured sharp melting range reported by Chemsrc and Fluorochem . For formulation scientists, a lower melting point can facilitate hot-melt extrusion or spray-drying processes that are not feasible with the higher-melting analogs.
| Evidence Dimension | Melting point (onset or range) |
|---|---|
| Target Compound Data | 113–114 °C (experimental, Chemsrc and Fluorochem) |
| Comparator Or Baseline | 1) N-Benzylnicotinamide: ~154 °C (predicted, ChemSpider BP/MP estimator); 2) 6-Chloronicotinamide: 210–212 °C (experimental, ChemWhat) |
| Quantified Difference | ΔT = –41 to –97 °C (target compound lower) |
| Conditions | Reported as crystalline solid; Chemsrc and ChemWhat data; ChemSpider prediction by MPBPWIN v1.42 |
Why This Matters
The significantly lower melting point of N-Benzyl-6-chloro-nicotinamide directly impacts downstream processability, enabling formulation strategies that are inaccessible with the higher-melting mono-substituted analogs.
